Pipazethate Hydrochloride (PPH) is a synthetic compound primarily recognized for its role as a centrally acting antitussive agent. Chemically, it is classified as a 1-aza-phenothiazine derivative. [ [] ] While PPH has been traditionally studied for its pharmaceutical applications, this analysis will focus on its broader scientific research applications beyond direct drug use and dosage.
Pipazethate hydrochloride, also known as pipazethate, is a compound classified under the category of 1-azaphenothiazine derivatives. It was primarily developed as a cough suppressant and is notable for its interaction with sigma-1 receptors, exhibiting an inhibitory concentration (IC50) value of 190 nM. Despite its initial approval by the FDA in 1962, it was withdrawn from the market in 1972 due to insufficient evidence of efficacy in reducing cough frequency at recommended dosages .
Pipazethate hydrochloride is synthesized from 1-azaphenothiazine, a precursor that undergoes several chemical transformations. The compound falls under the broader classification of pharmaceutical agents, specifically targeting respiratory conditions. Its chemical structure can be represented by the formula and has a molar mass of approximately 399.51 g/mol .
The synthesis of pipazethate hydrochloride involves a multi-step process:
This method has been optimized to improve yield and reduce environmental impact compared to previous synthesis routes, achieving yields up to 86% .
Pipazethate hydrochloride's molecular structure consists of a phenothiazine core with various functional groups. The structural formula can be depicted as follows:
Key structural features include:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools, providing insights into its binding interactions with biological targets .
Pipazethate hydrochloride participates in various chemical reactions, notably:
These reactions are crucial for understanding its stability and reactivity in different environments .
The mechanism of action for pipazethate hydrochloride primarily involves binding to sigma-1 receptors in the central nervous system. This interaction influences neurotransmitter release and modulates various physiological processes, including pain perception and cough reflexes. The compound's local anesthetic properties also contribute to its pharmacological profile, although high doses may lead to adverse effects such as seizures .
These properties are essential for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems .
Pipazethate hydrochloride has been primarily studied for its potential applications in respiratory therapies due to its cough suppressant properties. Although it was withdrawn from the market, it remains a subject of scientific interest for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2